molecular formula C10H11BrF3NO B11734468 (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11734468
M. Wt: 298.10 g/mol
InChI Key: KONCVDAEGXHKPY-SECBINFHSA-N
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Description

(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under controlled conditions to form the corresponding imine. This is followed by reduction using a reducing agent like sodium borohydride to yield the desired amino alcohol.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or sodium azide under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, while the amino group can form hydrogen bonds with active sites. This compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol
  • (3R)-3-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol
  • (3R)-3-amino-3-[2-iodo-4-(trifluoromethyl)phenyl]propan-1-ol

Uniqueness

The presence of the bromine atom in (3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in synthetic chemistry for introducing bromine into complex molecules, which can be further functionalized through various substitution reactions.

Properties

Molecular Formula

C10H11BrF3NO

Molecular Weight

298.10 g/mol

IUPAC Name

(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1

InChI Key

KONCVDAEGXHKPY-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N

Origin of Product

United States

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